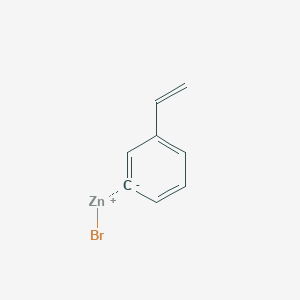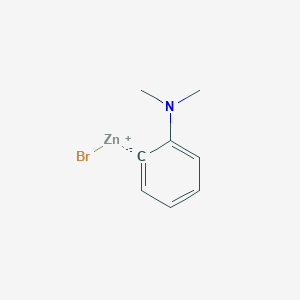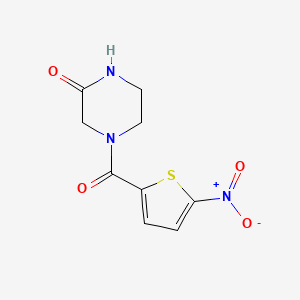
3-StyrenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-StyrenylZinc bromide: is an organozinc compound with the molecular formula C₈H₇BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to act as a nucleophile and participate in transmetalation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-StyrenylZinc bromide can be synthesized through the reaction of styrene with zinc bromide in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which is then treated with zinc bromide to yield the desired organozinc compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-StyrenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other functional groups.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Reagents: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used in cross-coupling reactions involving this compound.
Conditions: These reactions typically require a base, such as potassium carbonate or sodium hydroxide, and are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products: The major products formed from reactions involving this compound are often complex organic molecules with extended carbon chains or aromatic systems, depending on the nature of the coupling partner.
Aplicaciones Científicas De Investigación
Chemistry: 3-StyrenylZinc bromide is extensively used in organic synthesis for the construction of complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, it can be used to create intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its role in cross-coupling reactions allows for the creation of novel materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mecanismo De Acción
The mechanism by which 3-StyrenylZinc bromide exerts its effects in chemical reactions involves the formation of a reactive intermediate that can undergo transmetalation with a palladium catalyst. This process facilitates the transfer of the styrenyl group to the coupling partner, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparación Con Compuestos Similares
PhenylZinc bromide: Similar to 3-StyrenylZinc bromide but with a phenyl group instead of a styrenyl group.
VinylZinc bromide: Contains a vinyl group and is used in similar cross-coupling reactions.
AllylZinc bromide: Features an allyl group and is also utilized in organic synthesis.
Uniqueness: this compound is unique due to its styrenyl group, which provides additional reactivity and versatility in synthetic applications. The presence of the vinyl group in the styrenyl moiety allows for further functionalization and the creation of more complex molecular architectures compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C8H7BrZn |
|---|---|
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
bromozinc(1+);ethenylbenzene |
InChI |
InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h2-4,6-7H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
JFBRUHZKKULGQL-UHFFFAOYSA-M |
SMILES canónico |
C=CC1=CC=C[C-]=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14889471.png)

![3-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)butan-1-ol](/img/structure/B14889477.png)
![N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14889483.png)


![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)
![4-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14889502.png)
![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)

![beta-D-Galp3S-(1->4)-[alpha-L-Fucp-(1->3)]-beta-D-GlcpNAc](/img/structure/B14889519.png)
![2-Azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B14889528.png)

![tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
